N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
This compound features a piperidine core substituted at the 4-position with a methyl group bearing a cyclopropanesulfonyl moiety. The ethanediamide linker bridges this piperidine derivative to a 3-(methylsulfanyl)phenyl group. The cyclopropane sulfonyl group confers metabolic stability due to the strained cyclopropane ring and sulfonyl’s resistance to oxidation, while the methylsulfanyl (SCH₃) substituent may modulate lipophilicity and receptor interactions .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-26-15-4-2-3-14(11-15)20-18(23)17(22)19-12-13-7-9-21(10-8-13)27(24,25)16-5-6-16/h2-4,11,13,16H,5-10,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYPSMOEPLCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using cyclopropylsulfonyl chloride under basic conditions.
Coupling with the Oxalamide Moiety: The final step involves coupling the sulfonylated piperidine with the oxalamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it suitable for the synthesis of novel polymers and materials with specific properties.
Biological Research: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the oxalamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Structural Differences :
- Piperidine substitution : The comparator compound has a 2-(methylsulfanyl)benzyl group at the piperidine nitrogen, whereas the target compound uses a cyclopropanesulfonyl group.
- Aryl substituents : The target compound’s 3-(methylsulfanyl)phenyl vs. the comparator’s 4-(trifluoromethoxy)phenyl.
- Pharmacological Implications :
- The trifluoromethoxy (OCF₃) group in the comparator enhances electron-withdrawing effects and metabolic stability compared to the methylsulfanyl (SCH₃) group, which may increase lipophilicity and alter binding kinetics .
- Cyclopropanesulfonyl in the target compound likely improves resistance to enzymatic degradation compared to benzyl sulfanyl groups .
Data Table: Ethanediamide Derivatives
Sulfonamide/Sulfonyl Analogs
W-18 and W-15 ()
- Structural Differences :
- W-18 and W-15 are 2-phenylethyl-2-piperidinyl sulfonamides, whereas the target compound is a 4-piperidinylmethyl ethanediamide with a cyclopropanesulfonyl group.
- Pharmacological Implications: W-18 and W-15 lack the ethanediamide linker, which in the target compound may facilitate hydrogen bonding with biological targets.
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide ()
Fentanyl Analogs
Cyclopropylfentanyl (–10)
- Structural Differences :
- Cyclopropylfentanyl is a 4-anilidopiperidine with a phenethyl group and cyclopropanecarboxamide. The target compound uses an ethanediamide linker and cyclopropanesulfonyl group.
- Pharmacological Implications :
- Fentanyl analogs bind μ-opioid receptors via the anilido group, but the target’s ethanediamide linker and sulfonyl group likely preclude opioid-like activity.
- Cyclopropane rings in both compounds enhance metabolic stability, but the sulfonyl group in the target may reduce CNS penetration compared to fentanyl’s carboxamide .
Data Table: Fentanyl Analogs vs. Target Compound
| Compound | Core Structure | Key Substituents | Molecular Weight | Receptor Target |
|---|---|---|---|---|
| Cyclopropylfentanyl | 4-Anilidopiperidine | Cyclopropanecarboxamide, phenethyl | 348.49 | μ-opioid receptor |
| Target Compound | Ethanediamide | Cyclopropanesulfonyl, SCH₃-aryl | ~450 | Unknown (non-opioid) |
Thioether-Containing Compounds
Beta-Hydroxythiofentanyl ()
- Structural Differences :
- Beta-hydroxythiofentanyl has a thiophene-derived thioether, whereas the target compound uses a methylsulfanylphenyl group.
- Implications :
- Thiophene rings (in thiofentanyl) enhance π-π stacking with receptors, while the SCH₃ group in the target may prioritize hydrophobic interactions .
Q & A
Basic: What are the key synthetic challenges and methodologies for synthesizing this compound?
Answer:
The compound’s synthesis involves multi-step reactions, including:
- Sulfonylation of piperidine : Cyclopropanesulfonyl chloride is reacted with piperidin-4-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Amide coupling : The intermediate is coupled with 3-(methylsulfanyl)phenylacetic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
Key challenges : - Steric hindrance : The cyclopropane and piperidine moieties require optimized reaction temperatures (0–5°C for sulfonylation) to prevent side reactions.
- Purification : Reverse-phase HPLC is recommended for isolating the final product due to polar byproducts .
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclopropane ring integration at δ 1.0–1.5 ppm) and amide bond formation (δ 7.5–8.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z calculated for CHNOS: 422.1532) .
- X-ray crystallography : Resolves spatial arrangement of the piperidine and phenyl groups, critical for structure-activity relationship (SAR) studies .
Advanced: How can contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be resolved?
Answer:
Contradictions may arise due to:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) can alter protonation states of the sulfonamide and methylsulfanyl groups, affecting target binding .
- Off-target interactions : Screen against related receptors (e.g., GPCR panels) using surface plasmon resonance (SPR) to identify non-specific binding .
Mitigation : - Standardize assay protocols (e.g., uniform ATP concentrations in kinase assays).
- Use orthogonal methods (e.g., isothermal titration calorimetry) to validate binding thermodynamics .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Answer:
- Flow chemistry : Continuous-flow reactors improve reproducibility of exothermic steps (e.g., sulfonylation) by maintaining precise temperature control (±1°C) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling to reduce toxicity and simplify waste management .
- Catalytic optimization : Use Pd/C or Raney nickel for hydrogenolysis of protecting groups (e.g., benzyl) with >95% yield .
Advanced: How do structural modifications (e.g., cyclopropane vs. thiophene substitutions) impact target selectivity?
Answer:
- Cyclopropane vs. thiophene : The cyclopropane’s rigidity enhances binding to hydrophobic pockets (e.g., COX-2 active site), while thiophene introduces π-stacking potential with aromatic residues .
- Methylsulfanyl group : Acts as a hydrogen bond acceptor; replacing it with methoxy reduces potency by 10-fold in kinase inhibition assays .
Design recommendations : - Use molecular dynamics simulations to predict substituent effects on binding kinetics .
- Prioritize substitutions at the piperidine N-position for minimal steric disruption .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability : Decomposes at >40°C (TGA data), requiring storage at -20°C in amber vials .
- Light sensitivity : The methylsulfanyl group undergoes photodegradation; use argon atmosphere for long-term stability .
- Aqueous solubility : Poor solubility in water (logP ~3.2); formulate with β-cyclodextrin for in vivo studies .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking studies : AutoDock Vina predicts binding poses to targets like 5-HT receptors, highlighting critical interactions (e.g., cyclopropane with Leu228) .
- QM/MM simulations : Identify charge distribution in the ethanediamide linker, guiding modifications to enhance electron-deficient pharmacophores .
- ADMET prediction : SwissADME forecasts blood-brain barrier penetration (BBB score: 0.55), supporting CNS-targeted applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
